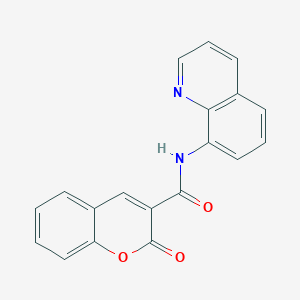

2-oxo-N-(quinolin-8-yl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

2-oxo-N-quinolin-8-ylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O3/c22-18(14-11-13-5-1-2-9-16(13)24-19(14)23)21-15-8-3-6-12-7-4-10-20-17(12)15/h1-11H,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAVSSJZARJWNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(quinolin-8-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the chromene ring through a cyclization reaction involving a suitable aldehyde and a phenol derivative. This intermediate can then be reacted with quinoline derivatives to form the final product. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux.

Industrial Production Methods

Industrial production of 2-oxo-N-(quinolin-8-yl)-2H-chromene-3-carboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(quinolin-8-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Chemical Synthesis and Methodologies

The synthesis of 2-oxo-N-(quinolin-8-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions, often utilizing Lewis acids as catalysts. The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Enzyme Inhibition

Research indicates that derivatives of 2-oxo-N-(quinolin-8-yl)-2H-chromene-3-carboxamide exhibit potent activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. For instance, a related compound demonstrated an IC50 value of 8.80 μM against AChE, suggesting potential as a lead for developing anti-Alzheimer's agents .

Anticancer Activity

The compound has shown promising anticancer properties. Studies have indicated that it can intercalate with DNA, disrupting cancer cell function and leading to cell death. Various derivatives have been synthesized and tested against cancer cell lines, with several exhibiting low micromolar IC50 values, indicating effective antiproliferative activity .

Fluorescent Probes

Due to its chromene moiety, 2-oxo-N-(quinolin-8-yl)-2H-chromene-3-carboxamide has potential as a fluorescent probe for biological imaging. This application is particularly valuable in tracking cellular processes and visualizing biological structures in real-time.

Industrial Applications

The compound's unique properties make it suitable for developing new materials with specific optical properties. Its ability to undergo various chemical reactions also allows for modifications that can enhance its functionality in industrial applications.

Case Study 1: Alzheimer’s Disease Research

A study focused on the development of cholinesterase inhibitors highlighted the effectiveness of quinoline derivatives, including those related to 2-oxo-N-(quinolin-8-yl)-2H-chromene-3-carboxamide, in preventing amyloid aggregation and promoting clearance of amyloid-beta deposits. This positions these compounds as potential leads for Alzheimer's treatment .

Case Study 2: Anticancer Screening

In a screening of synthesized compounds against human cancer cell lines (HCT116 and MCF7), several derivatives of 2-oxo-N-(quinolin-8-yl)-2H-chromene-3-carboxamide exhibited significant antiproliferative activity, reinforcing their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 2-oxo-N-(quinolin-8-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

- 2-oxo-N-(quinolin-8-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide

- 3-methyl-2-oxo-N-(quinolin-8-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide

Uniqueness

2-oxo-N-(quinolin-8-yl)-2H-chromene-3-carboxamide is unique due to its specific combination of a quinoline and chromene moiety, which imparts distinct biological activities and chemical reactivity. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

2-oxo-N-(quinolin-8-yl)-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a chromene core with a quinoline substituent, which is known to enhance its biological properties. The structural formula is as follows:

The biological activity of 2-oxo-N-(quinolin-8-yl)-2H-chromene-3-carboxamide can be attributed to several mechanisms:

- DNA Intercalation : The quinoline moiety allows the compound to intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant in cancer therapy.

- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Fluorescent Properties : The chromene structure provides fluorescent properties that can be utilized in biological imaging applications.

Biological Activities

Research indicates that 2-oxo-N-(quinolin-8-yl)-2H-chromene-3-carboxamide exhibits several biological activities:

- Anticancer Activity : In vitro studies have demonstrated that this compound has significant cytotoxic effects against various cancer cell lines, including HT-29 colon cancer cells with an IC₅₀ value of 7.98 μM .

| Cell Line | IC₅₀ (μM) |

|---|---|

| HT-29 (Colon Cancer) | 7.98 |

| K562 (Leukemia) | 9.44 |

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation by inhibiting key enzymes in inflammatory pathways, showcasing its potential as an anti-inflammatory agent .

Study on Anticancer Potential

In a study focused on the synthesis and evaluation of various derivatives of chromene compounds, 2-oxo-N-(quinolin-8-yl)-2H-chromene-3-carboxamide was found to have superior anticancer properties compared to other synthesized compounds. This study highlighted the importance of the quinoline substituent in enhancing the anticancer activity through improved DNA binding affinity .

Inhibition Studies

Another significant finding involves the compound's inhibitory effects on Acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment. In a comparative analysis, 2-oxo-N-(quinolin-8-yl)-2H-chromene-3-carboxamide exhibited promising AChE inhibition, indicating potential use in Alzheimer's disease management .

| Compound | AChE Inhibition IC₅₀ (μM) |

|---|---|

| 2-oxo-N-(quinolin-8-yl)-2H-chromene-3-carboxamide | 0.15 |

| Rivastigmine | 0.14 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-oxo-N-(quinolin-8-yl)-2H-chromene-3-carboxamide, and how can purity be ensured?

- Methodology : Synthesis typically involves coupling 2-oxo-2H-chromene-3-carboxylic acid derivatives with quinolin-8-amine. A base (e.g., K₂CO₃) in anhydrous DMF facilitates deprotonation and nucleophilic substitution. Post-reaction purification via flash column chromatography (silica gel, acetone/hexane eluent) and recrystallization (e.g., acetone) ensures high purity (>95%). Monitoring via TLC and NMR spectroscopy validates intermediate steps .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallization from acetone or DMF yields suitable crystals. Refinement using SHELXL (via Olex2 or similar software) resolves bond lengths, angles, and intermolecular interactions. Hirshfeld surface analysis quantifies non-covalent interactions (e.g., π-π stacking between quinoline and chromene moieties) .

Q. What preliminary assays assess the compound's biological activity?

- Methodology :

- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Enzyme inhibition : Fluorescence-based assays for kinases or cholinesterases.

- Apoptosis induction : Flow cytometry with Annexin V/PI staining .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?

- Methodology :

- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) on the quinoline or chromene ring via Suzuki coupling or nucleophilic substitution.

- Bioisosteric replacement : Replace the carboxamide with sulfonamide or urea groups to modulate solubility and target affinity.

- Pharmacokinetic profiling : LogP measurements (shake-flask method) and metabolic stability assays in liver microsomes .

Q. What strategies resolve contradictions in biological data (e.g., variable IC₅₀ values across studies)?

- Methodology :

- Orthogonal validation : Confirm activity via alternative assays (e.g., ATP-based viability assays alongside MTT).

- Purity reassessment : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities.

- Structural verification : Re-analyze batches via SCXRD or ¹H/¹³C NMR to confirm consistency .

Q. How can computational methods predict the compound's mechanism of action?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., EGFR, Bcl-2).

- MD simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories.

- QSAR modeling : Build regression models (e.g., partial least squares) correlating structural descriptors (e.g., Hammett σ) with bioactivity .

Q. What techniques characterize the compound's photophysical properties for potential theranostic applications?

- Methodology :

- UV-Vis/fluorescence spectroscopy : Measure λₐ₆ₛ and λₑₘ in solvents of varying polarity to assess solvatochromism.

- Quantum yield calculation : Use integrating sphere methods with reference standards (e.g., quinine sulfate).

- TD-DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis set predicts electronic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.